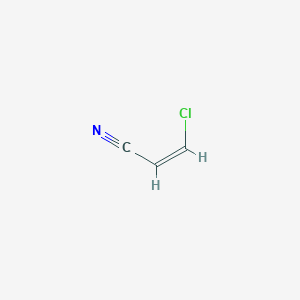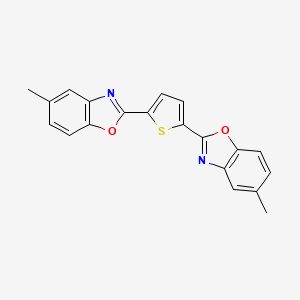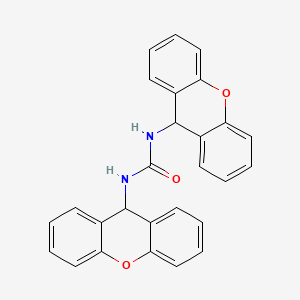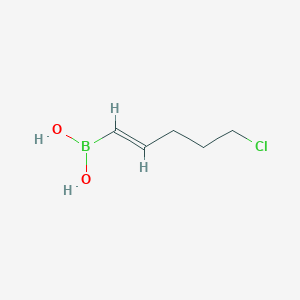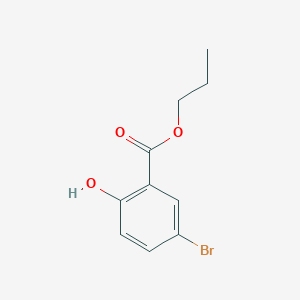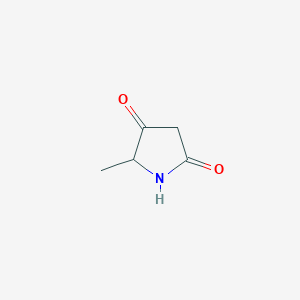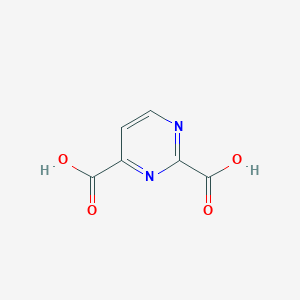
2,4-Pyrimidinedicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrimidinedicarboxylic acid is a compound that structurally mimics 2-oxoglutarate (2-OG) and chelates zinc, thus affecting a range of enzymes . It blocks the activity of 2-OG oxygenases .
Synthesis Analysis
The synthesis of this compound involves chemical reactions that result in the formation of the compound. The chemical formula for this compound is 2,4-(HOOC)₂C₅H₃N .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C7H5NO4·H2O . The molecular weight of the compound is 185.13 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It has been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical and Chemical Properties Analysis
This compound is a solid compound . It is insoluble in water but can dissolve in ethanol and DMSO with ultrasonic .Mechanism of Action
Safety and Hazards
Future Directions
Properties
CAS No. |
37645-41-3 |
|---|---|
Molecular Formula |
C6H4N2O4 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
pyrimidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-2-7-4(8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) |
InChI Key |
HLRLQGYRJSKVNX-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1C(=O)O)C(=O)O |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B3189938.png)

![Benzeneacetic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B3189942.png)
